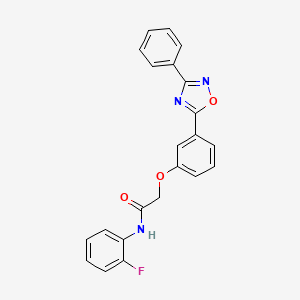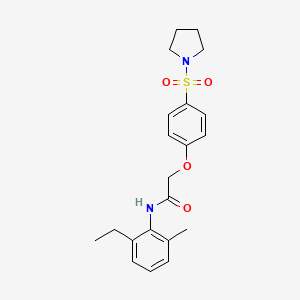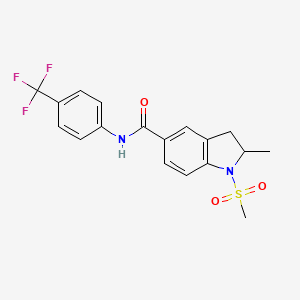
N,N-diethyl-1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of indole, which is a heterocyclic compound . The indole structure is a combination of a benzene ring and a pyrrole ring . In your compound, various functional groups are attached to the indole structure, including a methanesulfonyl group and a carboxamide group .
Molecular Structure Analysis
The molecular structure of indoles is well-established . They consist of a fused two-ring system, with a benzene ring fused to a pyrrole ring . The exact structure of your compound would depend on the positions of the various substituents .Chemical Reactions Analysis
Indoles are known to undergo a variety of chemical reactions . They can act as nucleophiles in electrophilic substitution reactions, and they can also undergo condensation reactions with aldehydes and ketones . The specific reactions that your compound would undergo would depend on the nature of the substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Indoles are generally crystalline solids that are slightly soluble in water . They have a characteristic unpleasant smell . The exact physical and chemical properties of your compound would depend on the nature of the substituents .作用機序
DIMEB inhibits the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of the enzyme. This results in the accumulation of acetylcholine and butyrylcholine in the synaptic cleft, leading to increased cholinergic activity. DIMEB also binds to metal ions, leading to changes in fluorescence intensity.
Biochemical and Physiological Effects
DIMEB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to increased cholinergic activity. DIMEB has also been shown to bind to metal ions, leading to changes in fluorescence intensity. In addition, DIMEB has been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders.
実験室実験の利点と制限
DIMEB has several advantages and limitations for lab experiments. One advantage is its versatility, as it can be synthesized using different methods. DIMEB also has potential applications in various fields, including neuroscience and biochemistry. However, one limitation is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
将来の方向性
There are several potential future directions for the study of DIMEB. One direction is the development of more efficient synthesis methods to improve yield and purity. Another direction is the investigation of DIMEB's potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders. Additionally, further research is needed to explore the potential use of DIMEB as a fluorescent probe for the detection of metal ions.
合成法
DIMEB can be synthesized using various methods, including the reaction of 2-methylindole-5-carboxylic acid with diethylamine and methanesulfonyl chloride in the presence of triethylamine. Another method involves the reaction of 2-methylindole-5-carboxylic acid with diethylamine and methanesulfonic acid in the presence of dicyclohexylcarbodiimide. The yield and purity of DIMEB vary depending on the method used.
科学的研究の応用
DIMEB has been extensively studied for its potential application in scientific research. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. DIMEB has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, DIMEB has been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders.
Safety and Hazards
特性
IUPAC Name |
2-methyl-1-methylsulfonyl-N-[4-(trifluoromethyl)phenyl]-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c1-11-9-13-10-12(3-8-16(13)23(11)27(2,25)26)17(24)22-15-6-4-14(5-7-15)18(19,20)21/h3-8,10-11H,9H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCFHKXIHKFEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

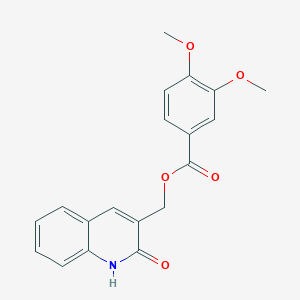
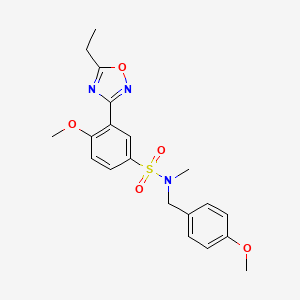
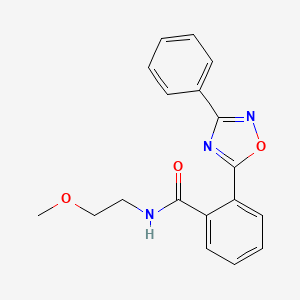

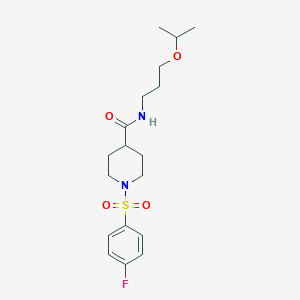
![(E)-N'-(3-hydroxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699453.png)
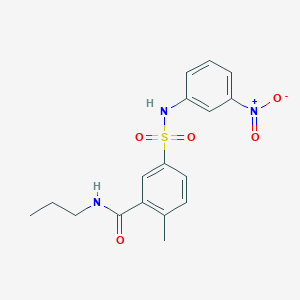
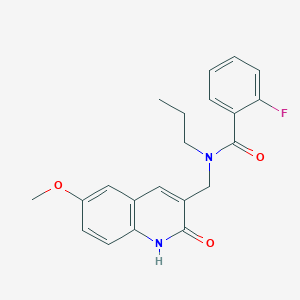
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7699462.png)


![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7699484.png)
